Ethyl [2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring two 1,3-thiazole rings connected via a carbonyl amino (-CONH-)-bridging group. The 5-position of the first thiazole ring is substituted with a 3-fluorophenyl moiety, while the 2-position carries a methyl group. The second thiazole ring is functionalized with an ethyl acetate group at the 4-position.
Properties
Molecular Formula |
C18H16FN3O3S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H16FN3O3S2/c1-3-25-14(23)8-13-9-26-18(21-13)22-17(24)15-16(27-10(2)20-15)11-5-4-6-12(19)7-11/h4-7,9H,3,8H2,1-2H3,(H,21,22,24) |
InChI Key |
NBPGLFRLCODQJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One synthetic route involves the condensation of 3-amino-4-fluorobenzaldehyde with 2-methyl-1,3-thiazole-4-carboxylic acid followed by esterification with ethanol.
Reaction Conditions: The reaction typically occurs under reflux conditions with appropriate catalysts.
Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH₄), oxidants (e.g., KMnO₄), and nucleophiles (e.g., amines) are relevant.
Major Products: Products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: May have applications in drug discovery.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Heterocyclic Core Modifications
Substituent Effects
Functional Group Variations
- Thioester vs. Carbonyl : The thioacetyl linkage in introduces a sulfur atom, which could alter enzymatic hydrolysis rates compared to the parent compound’s carbonyl group .
- Ester vs. Amine : The ethyl acetate group in the parent compound contrasts with the amine-terminated oxadiazole in , suggesting differences in solubility and bioavailability .
Implications for Research
While direct biological data for the parent compound is unavailable, structural analogs highlight critical design considerations:
- Targeted Bioactivity : Thiazole-triazole hybrids (e.g., ) are explored for antimicrobial and anticancer activity, suggesting analogous pathways for the parent compound .
- Agrochemical Potential: Compounds with halogenated aromatic systems (e.g., ) are common in pesticides, hinting at possible agrochemical applications .
Biological Activity
Ethyl [2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a synthetic compound notable for its complex thiazole structure, which is associated with various biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a distinctive arrangement of thiazole rings and a fluorophenyl group, contributing to its biological reactivity. The molecular formula is with a molecular weight of approximately 405.47 g/mol. Its structure suggests significant potential for interaction with biological targets due to the presence of multiple functional groups.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated activity against various cancer cell lines through mechanisms such as:
- Inhibition of Tumor Growth : Thiazole derivatives are known to inhibit specific proteins involved in cell proliferation and survival. For instance, studies indicate that compounds with similar thiazole structures can inhibit kinases critical for tumor growth .
- Cytotoxicity : The compound has been tested for cytotoxic effects against several cancer cell lines. Research shows that it exhibits significant antiproliferative activity, with IC50 values indicating effective concentration ranges that surpass those of standard treatments like doxorubicin .
The mechanism by which this compound exerts its effects likely involves:
- Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its binding affinity .
- Structure Activity Relationship (SAR) : Analysis indicates that specific structural features, such as the presence of electron-donating groups and halogen substitutions on the phenyl ring, are crucial for enhancing cytotoxic activity .
Comparative Analysis of Related Compounds
A comparative table illustrates the biological activities of related thiazole compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Thiazole ring and furan moiety | Anti-proliferative effects on leukemia cells |
| 5-Methylthiazole | Simple thiazole structure | Antimicrobial properties |
| 2-Amino-5-bromothiazole | Halogenated thiazole derivative | Exhibits cytotoxic activity |
| Ethyl [2-(5-(3-fluorophenyl)-2-methylthiazol)] | Complex multi-ring structure | Promising anticancer potential |
Case Studies and Research Findings
Several case studies have reported on the efficacy of thiazole derivatives in clinical settings:
- In Vitro Studies : In vitro assays have shown that this compound exhibits potent cytotoxicity against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549) cells.
- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how this compound binds to key proteins involved in cancer progression. The binding affinity is enhanced by specific structural features unique to this compound compared to simpler thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
